molecular formula C9H22Cl2N2O B1398265 2-[Methyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochloride CAS No. 1220035-89-1

2-[Methyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochloride

Cat. No.: B1398265
CAS No.: 1220035-89-1
M. Wt: 245.19 g/mol
InChI Key: QYPZBAMNXCHTCB-UHFFFAOYSA-N
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Description

“2-[Methyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochloride” is a chemical compound with the molecular formula C9H22Cl2N2O . It has an average mass of 245.190 Da and a monoisotopic mass of 244.110916 Da . This compound has promising applications in scientific research.


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a methyl group and an ethanol group . The compound’s empirical formula is C8H20Cl2N2O, and it has a molecular weight of 231.16 .

Scientific Research Applications

Background

The compound 2-[Methyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochloride is part of a broader class of chemicals that are studied for their impacts and interactions within biological systems. Although the specific research on this compound is not directly highlighted in the available literature, we can infer its potential applications and relevance from the research conducted on related substances and their mechanisms within biological contexts.

Potential Applications and Relevance

  • Neurological Research : Studies on related compounds, such as those affecting neurotransmitter systems (e.g., ethanol, acetaldehyde), suggest that this compound could be relevant in research on neurological diseases and neurodegeneration. The compound might interact with neurotransmitter receptors or influence neurotransmitter levels, making it a potential tool for studying neurological conditions and neuroprotective strategies (Olney et al., 2000).

  • Alcohol-Related Studies : Given its structural similarity to ethanol and related compounds, this chemical might be used in studies investigating the biochemical pathways of alcohol metabolism and the effects of alcohol on the body. Research into how ethanol and its metabolites interact with the body's systems can provide insights into the mechanisms of alcohol dependence, toxicity, and the development of strategies for addressing alcohol-related health issues (Dopico & Lovinger, 2009).

  • Pharmacological Investigations : The compound's interaction with neurotransmitter systems, particularly those involving acetylcholine and GABA receptors, may render it useful in pharmacological research, especially in the development of drugs targeting these pathways. Studies on nicotinic acetylcholine receptors and their desensitization strategies highlight the potential of compounds like this compound in drug development for cognitive enhancement and the treatment of neurological disorders (Buccafusco et al., 2009).

  • Toxicology and Safety Assessments : Understanding the metabolic pathways, toxicity profiles, and interactions of this compound with biological systems is crucial for evaluating its safety and potential risks. Research on the metabolism of ethanol and related compounds, including their oxidation products and effects on various organ systems, provides a framework for assessing the toxicological aspects of this compound (Lieber, 1999).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. Its applications in scientific research suggest that it may interact with biological systems in a significant way.

Safety and Hazards

The safety data sheet (SDS) for this compound includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection . For detailed safety and hazard information, it is recommended to refer to the SDS.

Properties

IUPAC Name

2-[methyl(piperidin-2-ylmethyl)amino]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O.2ClH/c1-11(6-7-12)8-9-4-2-3-5-10-9;;/h9-10,12H,2-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPZBAMNXCHTCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1CCCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[Methyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochloride
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2-[Methyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochloride
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2-[Methyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochloride
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2-[Methyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochloride
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